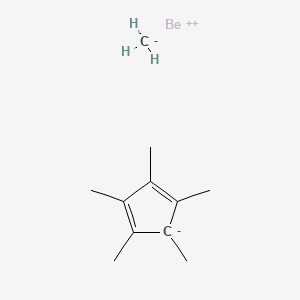
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound. It is composed of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This compound is notable for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of beryllium compounds with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of beryllium chloride and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of beryllium oxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can lead to the formation of beryllium hydrides.
Substitution: The compound can undergo substitution reactions where the carbanide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
Oxidation: Beryllium oxide, carbon dioxide.
Reduction: Beryllium hydrides.
Substitution: Various substituted beryllium compounds depending on the substituent used.
Scientific Research Applications
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of complex metal compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand used in the synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene.
Beryllium Hydride: A related compound with different properties and applications.
Cyclopentadienyl Complexes: Similar organometallic compounds with varying metal centers and ligands.
Uniqueness
This compound is unique due to its specific combination of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This combination imparts unique properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
110077-31-1 |
|---|---|
Molecular Formula |
C11H18Be |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.CH3.Be/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;1H3;/q2*-1;+2 |
InChI Key |
NFNHUMUXSGCLQR-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















